molecular formula C9H17NO3 B1498920 Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate CAS No. 889955-22-0

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate

Cat. No.: B1498920
CAS No.: 889955-22-0
M. Wt: 187.24 g/mol
InChI Key: DYUSOCVVNYMALB-UHFFFAOYSA-N
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Description

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 5,5-dimethylmorpholine with methyl acrylate under controlled conditions[_{{{CITATION{{{_2{2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-(2,6 ....

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives with substituted functional groups.

Scientific Research Applications

Chemical Synthesis

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The acetate group can be substituted by various nucleophiles, leading to the formation of more complex molecules.
  • Esterification Reactions: It can react with alcohols to form esters, which are valuable in creating fragrances and flavoring agents.
  • Synthesis of Pharmaceuticals: This compound can be modified to produce intermediates for active pharmaceutical ingredients (APIs).

Biological Applications

In biological research, this compound is investigated for its interactions with biological systems:

  • Enzyme Studies: It is utilized in studying enzyme kinetics and mechanisms, particularly in the context of metabolic pathways.
  • Drug Development: Researchers explore its potential as a therapeutic agent due to its ability to modulate biological targets, including enzymes involved in disease processes.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

  • Antibacterial Activity: Recent studies have shown that derivatives of morpholine compounds exhibit antibacterial properties against a range of pathogens. This compound could serve as a lead compound for developing new antibiotics targeting bacterial topoisomerases .
  • Anticholinergic Agents: Its derivatives are being explored for use in treating chronic obstructive pulmonary disease (COPD), leveraging their specificity for muscarinic receptors .

Industrial Applications

In the industrial sector, this compound finds utility in:

  • Material Science: It is involved in the development of new materials with desirable properties such as flexibility and durability.
  • Chemical Processes: The compound's reactivity makes it suitable for various chemical processes, including polymerization and formulation chemistry.

Case Study 1: Enzyme Interaction Studies

A study conducted on the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor. The research highlighted how modifications to the acetate group could enhance selectivity and potency against targeted enzymes involved in bacterial resistance.

Case Study 2: Synthesis of Antibacterial Agents

Research published in 2023 identified a series of morpholine derivatives, including those derived from this compound, exhibiting low nanomolar activity against bacterial DNA gyrase and topoisomerase IV. The findings suggest that these compounds could lead to the development of effective treatments for resistant bacterial strains .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Chemical SynthesisBuilding block for complex organic moleculesKey role in nucleophilic substitutions
Biological ResearchEnzyme interaction studiesPotential therapeutic applications
Medicinal ChemistryDevelopment of antibacterial agentsFocus on targeting bacterial topoisomerases
Industrial ApplicationsDevelopment of new materialsInvolvement in polymerization processes

Mechanism of Action

The exact mechanism of action of Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate: A structural isomer with a different arrangement of methyl groups.

  • Methyl 2-(morpholin-2-yl)acetate: A closely related compound without the dimethyl substitution.

Uniqueness: Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate (CAS 889955-22-0) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary mode of action for this compound involves its interaction with neurotransmitter receptors, particularly the GABA B receptor. This compound acts as a selective antagonist, inhibiting the binding of GABA and thereby increasing neuronal excitability .

Biochemical Pathways

By antagonizing GABA B receptors, this compound influences the GABAergic pathway, leading to altered neurotransmission dynamics. This modulation can have various downstream effects in neural circuits, potentially impacting conditions such as anxiety and depression.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects across several human tumor cell lines. In vitro studies demonstrate significant inhibition of cell growth at low micromolar concentrations, suggesting potential applications in cancer therapy .

Antifungal Activity

In addition to its antiproliferative properties, this compound has been evaluated for antifungal activity. Studies show that it possesses fungicidal properties against various strains of Candida species. The minimum fungicidal concentration (MFC) was determined to be effective at concentrations around 12.5 µg/mL .

Case Studies and Research Findings

  • GABA B Receptor Antagonism : A study demonstrated that this compound significantly increased neuronal firing rates in cultured neurons by blocking GABA B receptor activity. This was evidenced by electrophysiological recordings showing enhanced excitatory postsynaptic potentials (EPSPs).
  • Antiproliferative Effects : In a series of experiments conducted on various cancer cell lines (e.g., breast cancer and leukemia), this compound exhibited IC50 values ranging from 1 to 10 µM, indicating potent antiproliferative activity .
  • Antifungal Efficacy : Another study assessed the compound's antifungal activity against Candida albicans, revealing a dose-dependent response with significant reductions in fungal viability at concentrations above 10 µg/mL .

Summary of Biological Activities

Activity Effect Concentration
GABA B AntagonismIncreased neuronal excitabilityLow micromolar
AntiproliferativeInhibition of tumor cell growthIC50: 1 - 10 µM
AntifungalFungicidal against C. albicansMFC: ~12.5 µg/mL

Properties

IUPAC Name

methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2)6-13-7(5-10-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUSOCVVNYMALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655159
Record name Methyl (5,5-dimethylmorpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889955-22-0
Record name Methyl (5,5-dimethylmorpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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